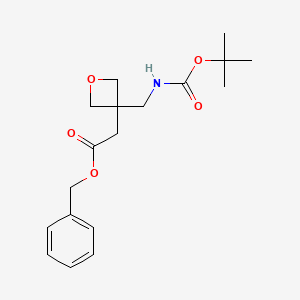

Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate is a chemical compound with the CAS Number: 1404193-76-5 . It has a molecular weight of 335.4 and its IUPAC name is benzyl 2-(3-((((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate .

Synthesis Analysis

The synthesis of similar compounds involves the protection of the amine group, followed by the formation of the oxetane ring and subsequent deprotection of the amine group. The L-valine moiety is then added to the oxetane ring to form the final compound.Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25NO5/c1-17(2,3)24-16(21)19-11-18(12-22-13-18)9-15(20)23-10-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,21) . This indicates the presence of an oxetane ring and a tert-butoxycarbonyl group in the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.4 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis of Protected Amino Acids

Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate: is utilized in the synthesis of protected amino acids which are crucial intermediates in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under mild acidic conditions without affecting the peptide chain .

Peptide Coupling Reactions

This compound is involved in peptide coupling reactions where it acts as an amino acid precursor. The Boc group ensures selective reaction progress by protecting the amine functionality during the coupling process, which is a fundamental step in producing various peptides .

Medicinal Chemistry

In medicinal chemistry, MFCD22479157 is used to create novel compounds with potential pharmacological activities. Its protected amine can be used to build molecular frameworks that are commonly found in drug molecules .

Material Science

The compound’s ability to form stable intermediates makes it valuable in material science, particularly in the synthesis of polymers and resins that require precise functionalization .

Organic Synthesis Methodology

Researchers use MFCD22479157 to develop new synthetic methodologies. Its structure allows for the exploration of novel chemical reactions that can be applied to the synthesis of complex organic molecules .

Bioconjugation Techniques

The compound is also significant in bioconjugation techniques where it is used to link biomolecules with other chemical entities. This application is particularly important in the development of targeted drug delivery systems and diagnostic tools .

Propriétés

IUPAC Name |

benzyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-11-18(12-22-13-18)9-15(20)23-10-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRSZQVOAIXLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(COC1)CC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)

![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)

![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)

![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)

![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)